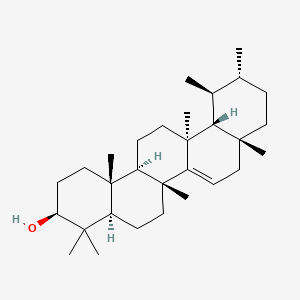
EUROPIUM(III) OXALATE HYDRATE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Europium(III) oxalate hydrate is a chemical compound of europium and oxalic acid . It has different hydrates including the decahydrate, hexahydrate, and tetrahydrate . The compound appears as a colorless solid .
Synthesis Analysis
The synthesis of Europium(III) oxalate hydrate involves adding an excess of oxalate to a hot solution of Eu3+ cations . The resulting precipitate of Eu2(C2O4)3·10H2O is then dried in a desiccator . A continuous morphology-controllable precipitation strategy has been developed for the synthesis of europium oxalate hydrate microparticles . This strategy involves controlling the flow ratio between raw materials within microchannels .Molecular Structure Analysis
The molecular formula of Europium(III) oxalate hydrate is Eu2(C2O4)3·xH2O . The molar mass varies depending on the number of water molecules (x) in the hydrate, with values of 567.985 g·mol−1 for the anhydrous form, 640.046 g·mol−1 for the tetrahydrate, 676.077 g·mol−1 for the hexahydrate, and 748.138 g·mol−1 for the decahydrate .Chemical Reactions Analysis
Europium(III) oxide (Eu2O3) can be prepared by calcining europium(III) oxalate . The dehydration of Eu2(C2O4)3·10H2O occurs below 200°C . The decomposition of this compound takes place in two stages, the first at 350°C and the second at about 620°C .Physical And Chemical Properties Analysis
Europium(III) oxalate hydrate is a colorless solid . Its solubility in water is 1.38 mg·l−1 . The compound crystallizes monoclinically in the space group of P21/c with the lattice parameters a = 1098, b = 961, c = 1004 pm and β = 114.2° .Safety And Hazards
Europium(III) oxalate hydrate should be handled with care. It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, and avoid getting the substance in eyes, on skin, or on clothing . In case of inhalation, the person should be moved to fresh air and kept comfortable for breathing . The substance should be stored in a well-ventilated place and the container should be kept tightly closed .
Orientations Futures
The development of a continuous morphology-controllable precipitation strategy for the synthesis of europium oxalate hydrate microparticles suggests potential future directions in the mass production of high-quality metal oxide materials . This strategy could be particularly useful in hydrometallurgical technology for rare earth extraction and nuclear waste recycling .
Propriétés
Numéro CAS |
14175-02-1 |
|---|---|
Nom du produit |
EUROPIUM(III) OXALATE HYDRATE |
Formule moléculaire |
C44H74I3NO6 |
Poids moléculaire |
1093.79 |
Nom IUPAC |
[2-[3-(3-amino-2,4,6-triiodophenyl)propanoyloxy]-3-hexadecanoyloxypropyl] hexadecanoate |
InChI |
InChI=1S/C44H74I3NO6/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-40(49)52-34-36(54-42(51)32-31-37-38(45)33-39(46)44(48)43(37)47)35-53-41(50)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h33,36H,3-32,34-35,48H2,1-2H3 |
Clé InChI |
NBPCFFMRYLHYMX-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCC)OC(=O)CCC1=C(C(=C(C=C1I)I)N)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



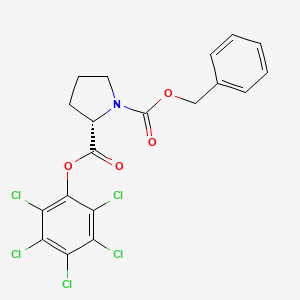
![(2R,6R)-6-[(1S,3R,6S,8R,11S,12S,15R,16R)-6-hydroxy-7,7,12,16-tetramethyl-15-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]-2-methyl-3-methylideneheptanoic acid](/img/structure/B577136.png)

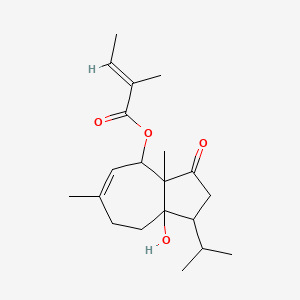

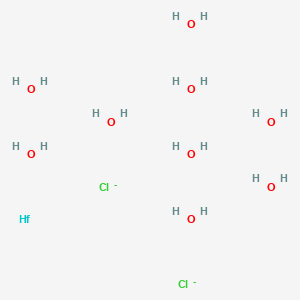
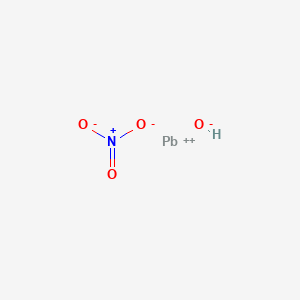

![1-[(1R,4R,12R,16S)-7,8,9-trimethoxy-17-oxa-5,15-diazahexacyclo[13.4.3.01,16.04,12.06,11.012,16]docosa-6,8,10-trien-5-yl]ethanone](/img/structure/B577151.png)

